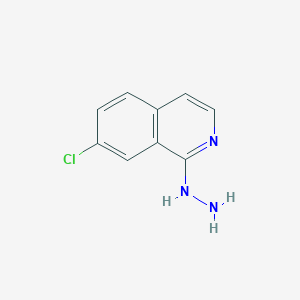

7-Chloro-1-hydrazinylisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(7-chloroisoquinolin-1-yl)hydrazine |

InChI |

InChI=1S/C9H8ClN3/c10-7-2-1-6-3-4-12-9(13-11)8(6)5-7/h1-5H,11H2,(H,12,13) |

InChI Key |

DQIBJHUUILSLNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2NN)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 1 Hydrazinylisoquinoline and Its Precursors

Established Synthetic Routes for Isoquinoline (B145761) Hydrazine (B178648) Derivatives

The most direct and widely employed method for the synthesis of hydrazinylisoquinolines is the nucleophilic aromatic substitution (SNAr) of a corresponding chloroisoquinoline with hydrazine. This reaction leverages the electron-deficient nature of the isoquinoline ring, particularly at the C1 position, which is activated towards nucleophilic attack. The presence of a good leaving group, such as a chlorine atom, facilitates the displacement by a potent nucleophile like hydrazine.

A common approach involves the reaction of a 1-chloroisoquinoline (B32320) derivative with hydrazine hydrate (B1144303), often in a suitable solvent and under reflux conditions. For instance, the synthesis of 4-chloro-7-hydrazinoquinoline is achieved by reacting 4,7-dichloroquinoline (B193633) with hydrazine hydrate in absolute ethanol. This reaction proceeds via a nucleophilic substitution mechanism where the hydrazine molecule displaces the chlorine atom at the 7-position. A similar principle can be applied to the synthesis of 7-Chloro-1-hydrazinylisoquinoline, where 1,7-dichloroisoquinoline (B1300162) would serve as the key precursor. The reaction of 4-chloroquinazolines with hydrazine hydrate has also been studied, sometimes leading to ring transformation products at high temperatures, highlighting the reactivity of the hydrazine adducts. rsc.org

The general scheme for this transformation is as follows:

Figure 1: General reaction scheme for the synthesis of a hydrazinylisoquinoline from a chloroisoquinoline.

Precursor Chemistry: Synthesis of Halogenated Isoquinoline Intermediates

The synthesis of this compound is contingent on the availability of its halogenated precursor, namely 1,7-dichloroisoquinoline. The synthesis of such dihalogenated isoquinolines typically involves a multi-step process.

A plausible route to 1,7-dichloroisoquinoline starts from a 7-chloroisoquinolin-1(2H)-one (also known as 7-chloro-1-hydroxyisoquinoline). This intermediate can be prepared through various cyclization strategies. The subsequent conversion of the hydroxyl group at the C1 position to a chlorine atom is a standard transformation in heterocyclic chemistry. This is commonly achieved by treating the isoquinolinone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often with heating. chemicalbook.com For example, the synthesis of 4,7-dichloroquinoline is accomplished by refluxing 4-hydroxy-7-chloroquinoline with phosphorus oxychloride, resulting in high yields. chemicalbook.comchemicalbook.com This well-established method is directly applicable to the synthesis of 1,7-dichloroisoquinoline from 7-chloro-1-hydroxyisoquinoline.

The synthesis of the 7-chloro-4-hydroxyquinoline (B73993) precursor itself can be achieved through methods like the Doebner-Miller reaction, starting from 3-chloroaniline (B41212) and crotonaldehyde, which can be optimized to favor the 7-chloro isomer. google.comgoogle.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of the synthesis of this compound via nucleophilic substitution is highly dependent on the reaction parameters. Careful optimization of solvent, temperature, and pressure is crucial to maximize yield and minimize side reactions.

Investigation of Solvent Effects in this compound Synthesis

The choice of solvent plays a critical role in the nucleophilic substitution reaction between a chloroisoquinoline and hydrazine. Polar aprotic solvents are generally favored as they can solvate the cationic species formed during the reaction, thereby stabilizing the transition state and accelerating the reaction rate. Solvents such as ethanol, pyridine (B92270), and dimethylformamide (DMF) have been successfully employed in similar syntheses. nih.gov The autoxidation of 4-hydrazinylquinolin-2(1H)-ones was studied in different solvents, with pyridine proving to be the most effective for the desired transformation, highlighting the influence of the solvent on the reaction outcome. nih.gov

The following table, based on analogous reactions, illustrates the potential impact of different solvents on the reaction yield.

| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethanol | Reflux | 8 | Moderate to High |

| Pyridine | Reflux | 8 | High |

| Toluene | Reflux | 24 | Moderate |

| DMF | Reflux | 6 | Moderate |

Table 1: Anticipated effect of different solvents on the yield of this compound synthesis based on analogous reactions. nih.gov

Temperature and Pressure Parameters in this compound Synthesis

Temperature is a key parameter in overcoming the activation energy of the nucleophilic substitution. Typically, these reactions are carried out at elevated temperatures, often at the reflux temperature of the chosen solvent. For the reaction of 4,7-dichloroquinoline with hydrazine hydrate in ethanol, refluxing for 8 hours was found to be effective. However, excessively high temperatures can lead to undesired side reactions, such as the formation of di-substituted products or ring-opening/rearrangement products, as observed in the reaction of 4-chloroquinazolines with hydrazine at 150°C in a sealed tube. rsc.org

The use of a sealed tube or microwave irradiation can allow for temperatures above the solvent's boiling point, which can significantly reduce reaction times. However, this requires careful control to prevent decomposition of the reactants or products.

The following table outlines the expected influence of temperature on the reaction.

| Temperature (°C) | Reaction Time | Expected Outcome |

| Room Temperature | Long | Very slow or no reaction |

| 60-80 | Moderate | Moderate reaction rate, good for control |

| Reflux (solvent dependent) | Shorter | Optimal for many systems |

| >150 | Very Short | Increased risk of side products |

Table 2: General effect of temperature on the synthesis of hydrazinylisoquinolines.

Advanced Synthetic Approaches to this compound

While the classical nucleophilic substitution remains a robust method, modern synthetic chemistry offers more advanced and potentially more efficient routes to compounds like this compound.

Catalytic Methods in this compound Production

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. While direct catalytic hydrazination of aryl halides is less common than amination, research in this area is ongoing. Palladium-catalyzed coupling of 2-chloropyridines with aldehyde-derived hydrazones has been reported, suggesting a potential pathway that could be adapted for isoquinoline systems. orgsyn.org

More advanced methods for the synthesis of the isoquinoline core itself include rhodium-catalyzed C-H activation and subsequent C-N cyclization. rsc.org For instance, benzimidates can react with diazoketoesters in the presence of a rhodium catalyst to form isoquinoline derivatives. rsc.org While this method builds the isoquinoline ring, it represents a modern approach to accessing functionalized isoquinolines that could potentially be adapted to create precursors for this compound.

Green Chemistry Protocols for this compound Synthesis

The development of environmentally benign synthetic methods is a central goal of modern chemistry. While specific "green" protocols for the synthesis of this compound are not extensively documented in dedicated publications, the principles of green chemistry can be applied to its plausible synthetic pathways. The conventional synthesis would likely involve the nucleophilic substitution of a suitable precursor, such as 1,7-dichloroisoquinoline, with hydrazine hydrate. This section explores how green chemistry principles can be integrated into such a synthesis.

The core tenets of green chemistry that are particularly relevant to the synthesis of this compound and other nitrogen-containing heterocycles include the use of safer solvents, energy efficiency, and the reduction of hazardous byproducts. rasayanjournal.co.innumberanalytics.com

Alternative Solvents:

A primary consideration in greening the synthesis of this compound is the replacement of conventional volatile organic solvents (VOCs) with greener alternatives. Traditional syntheses of similar heterocyclic compounds often employ solvents like dimethylformamide (DMF), which have significant health and environmental concerns. Greener alternatives include water, ionic liquids, deep eutectic solvents, and bio-based solvents like glycerol (B35011) and ethylene (B1197577) glycol. mdpi.comdntb.gov.ua Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.commdpi.com For reactants with low water solubility, reactions can still be carried out "on water," where the hydrophobic effect can enhance reaction rates. mdpi.com

Energy Efficiency and Alternative Reaction Conditions:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijpsjournal.comresearchgate.net The application of microwave irradiation to the synthesis of hydrazinyl-substituted heterocycles has been shown to be highly effective, sometimes under solvent-free conditions. ijpsjournal.comsemanticscholar.org This technique not only conserves energy but can also minimize the formation of side products.

Another energy-efficient and solvent-free approach is mechanochemistry, which involves conducting reactions in a ball mill. unigoa.ac.in This technique has been successfully applied to the synthesis of various heterocyclic compounds, offering high reaction rates and eliminating the need for bulk solvents. unigoa.ac.in

Catalysis:

The use of catalysts can enhance the efficiency and selectivity of the reaction, reducing the need for harsh conditions and excess reagents. While the reaction of 1,7-dichloroisoquinoline with hydrazine may proceed without a catalyst, exploring the use of phase-transfer catalysts or other catalytic systems could improve the reaction's green profile by enabling milder reaction conditions and improving yields.

The following table summarizes potential green chemistry approaches for the synthesis of this compound in comparison to a hypothetical conventional method.

| Parameter | Conventional Approach | Green Chemistry Approach | Rationale for Green Approach |

| Solvent | Dimethylformamide (DMF), Dioxane | Water, Ethanol, Glycerol, or Solvent-free | Reduces use of toxic and volatile organic solvents. mdpi.commdpi.comresearchgate.net |

| Energy Source | Conventional reflux (prolonged heating) | Microwave irradiation or Ball milling (mechanochemistry) | Significantly reduces reaction time and energy consumption. ijpsjournal.comunigoa.ac.innih.gov |

| Reaction Time | Several hours to days | Minutes to a few hours | Increased efficiency and throughput. ijpsjournal.comresearchgate.net |

| Byproduct Generation | Potential for side reactions due to harsh conditions | Cleaner reaction profile with higher selectivity | Minimizes waste and simplifies purification. rasayanjournal.co.inresearchgate.net |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly. Future research in this area would be beneficial to develop and optimize specific green protocols for this and related compounds.

Derivative Chemistry and Chemical Transformations of 7 Chloro 1 Hydrazinylisoquinoline

Cyclization Reactions Involving 7-Chloro-1-hydrazinylisoquinoline

The presence of a hydrazine (B178648) group, a dinucleophile, makes this compound an ideal precursor for constructing various nitrogen-containing heterocyclic rings. These cyclization reactions are fundamental in generating novel molecular scaffolds.

One of the most common transformations of aryl hydrazines is their reaction with α,β-unsaturated carbonyl compounds (chalcones) to yield pyrazoline structures. In this reaction, this compound acts as the nitrogen source for the cyclocondensation reaction. The process typically begins with a Michael addition of the terminal nitrogen of the hydrazine to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and dehydration to form the stable five-membered dihydropyrazole, or pyrazoline, ring. This reaction is a powerful method for fusing a pyrazoline ring system to the isoquinoline (B145761) core via the C-1 position.

The general reaction involves treating this compound with a substituted chalcone, often in the presence of an acid or base catalyst in a suitable solvent like ethanol. The specific substituents on the chalcone reactant can be varied to produce a library of derivatives with diverse functionalities.

| Reactant 1 | Reactant 2 (Chalcone) | Resulting Pyrazoline Derivative |

| This compound | 1,3-Diphenyl-2-propen-1-one | 7-Chloro-1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)isoquinoline |

| This compound | 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one | 7-Chloro-1-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)isoquinoline |

| This compound | 3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one | 7-Chloro-1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)isoquinoline |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly efficient tools in synthetic chemistry. organic-chemistry.org The hydrazinyl group of this compound allows it to participate as a key component in several classical MCRs.

For instance, in the Ugi or Petasis reactions, the hydrazine can serve as the amine component. The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org By using this compound, complex α-acylamino amides bearing the isoquinoline scaffold can be generated in a single step. Similarly, the Petasis reaction combines an amine, an aldehyde, and a boronic acid, offering another pathway to create structurally diverse molecules. organic-chemistry.org These strategies are advantageous for rapidly generating chemical libraries for drug discovery and materials science. organic-chemistry.org

| Multicomponent Reaction | Role of this compound | Other Components | Potential Product Class |

| Ugi Reaction | Amine Component | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide Derivatives of Isoquinoline |

| Petasis Reaction | Amine Component | Aldehyde, Boronic Acid | Substituted Amino Alcohol Derivatives of Isoquinoline |

| Bucherer–Bergs Reaction | Amine Source (conceptually) | Ketone, Cyanide Source, Ammonium Carbonate | Hydantoin-like structures attached to Isoquinoline |

Coupling and Substitution Reactions of the Hydrazinyl Moiety

The hydrazinyl group is a versatile functional handle that can undergo a variety of coupling and substitution reactions independent of its role in cyclizations.

A fundamental reaction is the formation of hydrazones through condensation with aldehydes or ketones. mdpi.com This reaction is typically straightforward and results in a C=N bond, converting the hydrazinyl group into a hydrazone moiety. This transformation is not only a simple derivatization but also introduces a new point of structural diversity.

More advanced transformations include palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination protocol can be adapted for the N-arylation of the hydrazine. nih.govosti.gov This involves coupling this compound with aryl halides in the presence of a palladium catalyst and a suitable base to form N-aryl hydrazine derivatives. organic-chemistry.orgnih.gov This method is powerful for creating complex biaryl-like structures linked by a nitrogen-nitrogen bond. Copper-catalyzed N-arylation of hydrazides with aryl halides is also a well-established method. organic-chemistry.org

Furthermore, aryl hydrazines can be utilized as precursors for aryl radicals. nih.govacs.org Under specific conditions, such as treatment with catalytic iodine in the air, the hydrazine can be converted into an aryl radical, which can then be trapped by various radical acceptors to form new C-C bonds. nih.govacs.org

| Reaction Type | Reagent | Resulting Functional Group at C-1 |

| Hydrazone Formation | Aldehyde (R-CHO) or Ketone (R-CO-R') | Hydrazone (-NH-N=CHR or -NH-N=CRR') |

| Acylation | Acyl Chloride (R-COCl) | Acylhydrazide (-NH-NH-COR) |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Pd Catalyst, Base | N'-Arylhydrazinyl (-NH-NH-Ar) |

| Radical Arylation | Radical Acceptor (e.g., Naphthoquinone), Iodine | Aryl-substituted product (via denitrogenation) |

Modifications of the Isoquinoline Ring System

The chlorine atom at the C-7 position of the isoquinoline ring provides a key site for modification, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the heteroaromatic ring facilitates these transformations. libretexts.org

Nucleophilic aromatic substitution (SNAr) allows for the direct replacement of the chlorine atom by a variety of nucleophiles. ncrdsip.com This reaction is viable because the electron-withdrawing nature of the ring nitrogen and the chloro-substituent itself activates the C-7 position towards nucleophilic attack. libretexts.org The reaction proceeds via a Meisenheimer intermediate, and the aromaticity is restored upon loss of the chloride leaving group. ncrdsip.com Typical nucleophiles include alkoxides (to form ethers), amines (to form amino-isoquinolines), and thiolates (to form thioethers).

Palladium-catalyzed cross-coupling reactions offer a more versatile route to C-C and C-N bond formation. The Suzuki-Miyaura coupling is particularly effective for reacting chloroquinolines and chloro-isoquinolines with aryl or vinyl boronic acids to form biaryl or styryl derivatives, respectively. acs.orgresearchgate.netwikipedia.orgorganic-chemistry.org This reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgnih.gov Similarly, Buchwald-Hartwig amination can be used to couple amines to the C-7 position. These methods dramatically expand the chemical space accessible from the 7-chloro-isoquinoline scaffold. durham.ac.uk

| Reaction Type | Reagent(s) | Resulting Modification at C-7 |

| Nucleophilic Aromatic Substitution (SNAr) | Sodium Methoxide (NaOMe) | 7-Methoxy group |

| Nucleophilic Aromatic Substitution (SNAr) | Ammonia (NH₃) or Primary/Secondary Amine | 7-Amino or 7-Alkylamino group |

| Suzuki-Miyaura Coupling | Phenylboronic Acid, Pd Catalyst, Base | 7-Phenyl group |

| Suzuki-Miyaura Coupling | Vinylboronic Acid, Pd Catalyst, Base | 7-Vinyl group |

| Buchwald-Hartwig Amination | Aniline, Pd Catalyst, Base | 7-(Phenylamino) group |

Exploration of Structure-Reactivity Relationships in this compound Derivatives

The chemical behavior of derivatives of this compound is governed by the electronic interplay between the isoquinoline core and the substituent at the C-1 position. The parent molecule features an electron-withdrawing 7-chloro-isoquinoline system, which influences the nucleophilicity of the attached hydrazine.

Mechanistic Investigations of Reactions Involving 7 Chloro 1 Hydrazinylisoquinoline

Elucidation of Reaction Pathways for Derivative Formation

The formation of derivatives from 7-chloro-1-hydrazinylisoquinoline often proceeds through well-established reaction pathways, most notably the Knorr pyrazole (B372694) synthesis. iscre28.orgslideshare.netslideshare.net This reaction involves the cyclocondensation of a hydrazine (B178648), in this case, this compound, with a 1,3-dicarbonyl compound to yield a pyrazole derivative. rsc.orgjocpr.com

The generally accepted mechanism for this transformation begins with the nucleophilic attack of the terminal nitrogen of the hydrazinyl group onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often followed by the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl group. Dehydration of the resulting cyclic intermediate leads to the formation of the stable aromatic pyrazole ring. rsc.org

In the context of this compound, the reaction with a generic 1,3-dicarbonyl compound can be depicted as follows:

Proposed Reaction Pathway for Pyrazole Formation:

Initial Attack: The more nucleophilic terminal nitrogen of this compound attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

Hydrazone Formation: A water molecule is eliminated to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the isoquinoline (B145761) moiety attacks the second carbonyl group, leading to a cyclic hemiaminal-like intermediate.

Dehydration: A final dehydration step results in the formation of the aromatic pyrazole ring fused or attached to the 7-chloro-1-isoquinoline core.

The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds, is a key aspect of these investigations. rsc.org The initial site of nucleophilic attack can be influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.

Table 1: Proposed Intermediates in the Reaction of this compound with a 1,3-Dicarbonyl Compound

| Step | Intermediate Name | General Structure |

| 1 | Initial Adduct | A zwitterionic or neutral adduct formed from the nucleophilic attack of the hydrazine on a carbonyl group. |

| 2 | Hydrazone | An intermediate with a C=N double bond formed after dehydration. |

| 3 | Cyclic Intermediate | A non-aromatic, five-membered ring containing two nitrogen atoms, formed via intramolecular cyclization. |

| 4 | Final Pyrazole Derivative | The stable, aromatic pyrazole ring attached to the 7-chloro-1-isoquinoline scaffold. |

Catalytic Mechanisms in this compound Transformations

The transformations of this compound, particularly in the context of pyrazole synthesis, are often facilitated by catalysts. The most common of these are acid catalysts. slideshare.netslideshare.net

Acid Catalysis: In the Knorr pyrazole synthesis, an acid catalyst plays a crucial role in activating the 1,3-dicarbonyl compound. jk-sci.com The mechanism involves the protonation of one of the carbonyl oxygens, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine. The acid also facilitates the dehydration steps by protonating the hydroxyl groups of the intermediates, turning them into better leaving groups (water). rsc.org The catalytic cycle is completed by the deprotonation of the final intermediate to regenerate the catalyst and form the pyrazole product. jk-sci.com

Other Catalytic Systems: While acid catalysis is prevalent, other catalytic systems have been explored for pyrazole synthesis from hydrazines and related precursors. These include:

Base Catalysis: In some instances, particularly in the reaction of chalcones with hydrazines to form pyrazolines, base catalysts are employed. sci-hub.se The base can deprotonate the hydrazine, increasing its nucleophilicity, or facilitate the cyclization and subsequent aromatization steps.

Metal Catalysis: Various transition metals, including palladium, copper, and rhodium, have been used to catalyze the synthesis of pyrazoles through different mechanistic pathways, such as cross-coupling reactions followed by cyclization. rsc.orgorganic-chemistry.org For instance, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to pyrazole derivatives. organic-chemistry.org

The choice of catalyst can significantly influence the reaction rate, yield, and in some cases, the regioselectivity of the resulting pyrazole derivatives.

Kinetic Studies of Reactions Involving this compound

Direct kinetic studies on reactions involving this compound are not extensively documented in the public literature. However, insights can be drawn from kinetic investigations of analogous reactions, such as the Knorr pyrazole synthesis. iscre28.orgrsc.org

Studies on the reaction between phenylhydrazine (B124118) and 1,3-diketones have revealed that the reaction kinetics can be complex. rsc.org In some cases, the reaction has been found to be first order with respect to both the hydrazine and the 1,3-dicarbonyl compound. rsc.org The rate-determining step is often considered to be the dehydration of the cyclic intermediate to form the aromatic pyrazole ring. rsc.org

However, more recent and detailed kinetic analyses using techniques like transient flow experiments have shown that the mechanism can be more intricate than previously assumed. iscre28.orgrsc.org These studies have pointed towards the possibility of autocatalysis, where the pyrazole product itself can catalyze the reaction. rsc.org Two competing reaction networks have been proposed, differing in the final aromatization steps, which could be catalyzed by the product and the diketone, or by the hydrazine itself. iscre28.org

Table 2: Summary of Kinetic Findings for the Generalized Knorr Pyrazole Synthesis

| Kinetic Parameter | Observation | Citation |

| Reaction Order | Often first order in both hydrazine and 1,3-dicarbonyl compound under specific pH conditions. | rsc.org |

| Rate-Determining Step | Generally accepted to be the dehydration of the hydroxylpyrazolidine intermediate under neutral pH. | rsc.org |

| Catalysis | Can be acid-catalyzed, with the diketone itself potentially acting as an acid catalyst. Autocatalysis by the pyrazole product has also been observed. | rsc.org |

| Complexity | Kinetic behavior can be highly complex, suggesting multiple competing reaction pathways and the involvement of unexpected intermediates. | iscre28.orgrsc.org |

These findings suggest that the kinetics of derivative formation from this compound are likely to be similarly complex and dependent on factors such as pH, solvent, and the specific nature of the reacting dicarbonyl compound.

Spectroscopic and Structural Characterization Methodologies for 7 Chloro 1 Hydrazinylisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For compounds like 7-Chloro-1-hydrazinylisoquinoline, ¹H and ¹³C NMR spectra would provide critical information on the chemical environment of each proton and carbon atom.

In the case of the analogous 7-Chloro-4-hydrazinoquinoline, ¹H and ¹³C NMR data are available. chemicalbook.comnih.govspectrabase.com The ¹H NMR spectrum would reveal distinct signals for the protons on the quinoline (B57606) core and the hydrazinyl moiety. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would allow for the assignment of each proton to its specific position in the molecule. For instance, the aromatic protons would appear in a characteristic downfield region, with their coupling constants providing information about their relative positions on the quinoline ring. The protons of the hydrazinyl group (-NH-NH₂) would exhibit exchangeable proton signals, the chemical shift of which can be sensitive to solvent and concentration.

Similarly, the ¹³C NMR spectrum of 7-Chloro-4-hydrazinoquinoline provides a signal for each unique carbon atom, with the chemical shifts indicating the electronic environment. nih.govspectrabase.com The carbon atoms attached to the electronegative chlorine and nitrogen atoms would be expected to resonate at lower fields.

Table 1: Representative NMR Data for 7-Chloro-4-hydrazinoquinoline

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | Varies | Multiplets, Singlets |

| ¹³C | Varies | - |

| Note: Specific peak assignments and coupling constants would require detailed spectral analysis. |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In the analysis of this compound, MS would confirm the molecular formula by providing the mass-to-charge ratio (m/z) of the molecular ion.

For the related compound, 7-Chloro-4-hydrazinoquinoline, GC-MS data is available. nih.govspectrabase.com The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Furthermore, the isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with its two common isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio). The fragmentation pattern observed in the mass spectrum would offer clues about the compound's structure, as specific fragments would be lost from the molecular ion under the high-energy conditions of the mass spectrometer.

Table 2: Expected Mass Spectrometry Data for Chloro-Hydrazinyl-Heterocycles

| Ion | Expected m/z | Notes |

| [M]⁺ | Corresponds to Molecular Weight | Isotopic pattern for chlorine should be visible. |

| [M-N₂H₃]⁺ | Loss of hydrazinyl radical | A common fragmentation pathway. |

| [M-Cl]⁺ | Loss of chlorine radical | Another potential fragmentation. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H bonds of the hydrazinyl group, the C=N and C=C bonds of the isoquinoline (B145761) ring, and the C-Cl bond.

FTIR and ATR-IR spectra are available for 7-Chloro-4-hydrazinoquinoline. nih.govspectrabase.com The N-H stretching vibrations of the hydrazinyl group would typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic ring would be observed in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration would be expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber Range (cm⁻¹) |

| N-H Stretch (Hydrazine) | 3200-3400 |

| C=N Stretch (Isoquinoline) | 1620-1680 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-Cl Stretch | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic isoquinoline ring system. The position and intensity of these bands are sensitive to the substitution pattern and the presence of auxochromes like the chloro and hydrazinyl groups. While specific UV-Vis data for the target compound is scarce, studies on related isoquinolone derivatives have utilized this technique to investigate electronic structures. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. For this compound, an appropriate HPLC method would be developed using a suitable stationary phase (e.g., C18) and a mobile phase that provides good separation. The purity of the compound would be determined by the presence of a single major peak in the chromatogram. While a specific HPLC method for the target compound is not detailed in the available literature, a product listing for a derivative, 7-Chloro-1-(pyridin-4-yl)isoquinoline, indicates the availability of HPLC and LC-MS data for quality control.

Theoretical and Computational Chemistry Studies of 7 Chloro 1 Hydrazinylisoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Reactivity

No dedicated studies employing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure and reactivity of 7-Chloro-1-hydrazinylisoquinoline have been found. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its chemical behavior.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

There is no available research on the conformational analysis or molecular dynamics simulations specifically for this compound or its immediate derivatives. These studies are crucial for understanding the molecule's flexibility, stable conformations, and behavior in different environments over time.

Prediction of Chemical Properties and Reaction Pathways

Computational predictions regarding the chemical properties (e.g., pKa, logP) and potential reaction pathways of this compound are not present in the surveyed literature. Such predictive studies are valuable for guiding synthetic chemistry and understanding the molecule's stability and potential transformations.

Computational Studies of Molecular Interactions and Recognition (excluding biological efficacy)

No computational investigations into the non-biological molecular interactions and recognition mechanisms of this compound have been identified. These studies would explore how the molecule interacts with other chemical species, which is essential for applications in materials science and chemical sensing, independent of its biological effects.

Advanced Applications and Future Research Directions in 7 Chloro 1 Hydrazinylisoquinoline Chemistry

7-Chloro-1-hydrazinylisoquinoline as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The strategic placement of the chloro and hydrazinyl functionalities on the isoquinoline (B145761) framework makes this compound a powerful and adaptable starting material for the construction of intricate molecular structures. The hydrazinyl group, with its nucleophilic character, readily participates in a variety of condensation and cyclization reactions, while the chloro substituent offers a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

A notable application of this building block is in the synthesis of fused heterocyclic systems. For instance, it serves as a key intermediate in the preparation of pyridazino[4,5-b]quinoline derivatives. The reaction of this compound with α-keto acids or their esters leads to the formation of tricyclic structures that are of interest in medicinal chemistry. One such example is the synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones. nih.gov These compounds have been identified as potent and selective antagonists of the NMDA glycine (B1666218) site, highlighting the importance of the this compound scaffold in generating biologically active molecules. nih.gov

The versatility of this compound is further demonstrated by its utility in the synthesis of various other heterocyclic systems, including triazoles, pyrazoles, and indazoles, through carefully designed reaction sequences. The ability to construct such a diverse range of molecular frameworks underscores the significance of this compound as a cornerstone in synthetic organic chemistry.

Development of Novel Catalytic Systems for this compound-Mediated Reactions

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of this compound. While classical methods have proven effective, the quest for more efficient, selective, and sustainable synthetic routes has driven research into new catalytic approaches.

Transition metal catalysis, particularly with palladium, copper, and nickel, has been instrumental in expanding the reaction scope of this compound. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allow for the precise introduction of a wide range of substituents at the 7-position of the isoquinoline ring. This enables the fine-tuning of the steric and electronic properties of the final products, which is crucial for applications in materials science and drug discovery.

Furthermore, the development of organocatalytic systems presents a promising avenue for mediating reactions involving this compound. Chiral organocatalysts can facilitate enantioselective transformations, leading to the synthesis of optically active compounds with specific biological activities. Research in this area is focused on designing novel catalysts that can effectively control the stereochemical outcome of reactions involving the hydrazinyl moiety.

The exploration of photocatalysis and electrocatalysis also offers exciting possibilities for activating and transforming this compound under mild and environmentally benign conditions. These modern catalytic strategies are expected to pave the way for the discovery of new reaction pathways and the synthesis of previously inaccessible molecular structures.

Exploration of Unconventional Chemical Transformations for this compound

Beyond its established reactivity, researchers are actively exploring unconventional chemical transformations of this compound to access novel chemical space. This involves pushing the boundaries of traditional synthetic methods and investigating new modes of reactivity.

One area of interest is the use of C-H activation strategies to directly functionalize the isoquinoline core. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to complex molecules. By employing suitable directing groups and catalysts, it is possible to selectively introduce new bonds at specific C-H sites on the isoquinoline ring, leading to a diverse array of substituted derivatives.

Another emerging area is the exploration of multicomponent reactions (MCRs) involving this compound. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and sustainability. The design of novel MCRs that incorporate this compound as a key component is a major focus of current research.

Furthermore, the investigation of ring-opening and ring-rearrangement reactions of derivatives of this compound can lead to the discovery of new molecular scaffolds with unique properties. These unconventional transformations challenge our understanding of chemical reactivity and provide new tools for the synthesis of complex organic molecules.

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis Paradigms

The integration of this compound chemistry with modern technologies such as flow chemistry and automated synthesis is set to revolutionize the way we synthesize and screen new compounds. Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch processing, including improved safety, enhanced reaction control, and facile scalability.

The application of flow chemistry to reactions involving this compound can lead to significant improvements in reaction efficiency and product purity. The precise control over reaction parameters such as temperature, pressure, and reaction time allows for the optimization of reaction conditions and the minimization of side-product formation. This is particularly beneficial for reactions that are difficult to control in a batch setting, such as those involving highly reactive intermediates.

Automated synthesis platforms, which combine robotics, software, and analytical instrumentation, enable the rapid synthesis and purification of large libraries of compounds. By integrating this compound as a key building block into these automated workflows, it is possible to accelerate the discovery of new molecules with desired properties. This high-throughput approach is particularly valuable in the early stages of drug discovery and materials science research, where the ability to quickly synthesize and screen a large number of compounds is crucial.

The synergy between this compound chemistry, flow chemistry, and automated synthesis holds immense promise for the future of chemical research. This integrated approach will not only accelerate the pace of discovery but also enable the development of more sustainable and efficient synthetic processes.

Q & A

Q. What are the standard synthetic routes for 7-Chloro-1-hydrazinylisoquinoline, and how do reaction conditions influence yield?

The synthesis typically involves hydrazine hydrate reacting with a chlorinated isoquinoline precursor under reflux conditions. For example, 7-chloro-3-ethyl-8-methylquinoline can react with hydrazine hydrate in ethanol or methanol to introduce the hydrazinyl group . Key variables include solvent polarity (e.g., ethanol vs. DMSO), temperature (60–100°C), and catalyst use (e.g., ammonium chloride). Yields often range from 50–75%, with purity >98% achievable via column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the hydrazinyl group’s presence (δ 3.5–4.5 ppm for NH-NH2) and chlorine substitution patterns. Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular formulas (e.g., C12H15ClN4·HCl), while HPLC ensures purity (>98%) .

Q. How should researchers handle solubility and storage of this compound to ensure stability?

The compound is typically soluble in polar aprotic solvents (DMSO, DMF) at 10 mM concentrations. For aqueous solutions, use PBS (pH 7.4) with <5% organic solvent. Store lyophilized powder at 4°C short-term or -20°C long-term. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the hydrazinyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during hydrazine substitution?

Kinetic studies suggest that maintaining a 2:1 molar ratio of hydrazine to chlorinated precursor reduces dichlorinated by-products. Solvent choice (e.g., ethanol over methanol) improves regioselectivity, while controlled dropwise addition of hydrazine at 70°C minimizes exothermic side reactions. Post-reaction quenching with ice water enhances purity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in antimicrobial IC50 values (e.g., 2–10 µM for Staphylococcus aureus) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines, and validate cytotoxicity via parallel mammalian cell assays (e.g., HEK293). Cross-reference PubChem bioactivity data (AID 1346993) for consistency .

Q. What computational tools are effective for predicting the binding mechanisms of this compound to biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Use PubChem 3D conformers (CID 1172719) for ligand preparation and PyMOL for visualizing hydrogen bonds with His185 and Asp367 residues .

Q. How does the hydrazinyl group influence the compound’s redox behavior in electrochemical studies?

Cyclic voltammetry reveals oxidation peaks at +0.85 V (vs. Ag/AgCl) due to hydrazine-to-azo oxidation. The chloro substituent stabilizes the intermediate radical, confirmed by EPR spectroscopy. Buffer pH (5–9) significantly shifts peak potentials, suggesting pH-dependent bioactivity .

Q. What challenges arise when scaling up synthesis from milligram to kilogram batches?

Pilot-scale reactions face heat dissipation issues, requiring jacketed reactors with controlled cooling. Purification via centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput. Residual hydrazine must be monitored (HPLC-UV) to meet ICH Q3A impurity limits .

Q. How can researchers control isomer formation during synthesis?

Chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., BINAP-Ru complexes) enforce stereocontrol at the hydrazinyl group. Reaction progress is tracked via chiral HPLC (Chiralpak IA column), achieving enantiomeric excess (ee) >90% for R-configuration derivatives .

Q. What in vitro models best evaluate the compound’s potential neurotoxicity?

Use SH-SY5Y neuroblastoma cells to assess mitochondrial membrane potential (JC-1 assay) and ROS production (DCFH-DA). Compare results to positive controls (e.g., rotenone). Follow OECD 432 guidelines for luciferase-based cytotoxicity (CellTiter-Glo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.